4-(diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide

NF-κB activation Vaccine adjuvant Structure-activity relationship

This specific diethylsulfamoyl-iodophenyl-thiazolyl benzamide is not interchangeable with bromo or methoxyethyl analogs. The iodine heavy atom provides a built-in anomalous scatterer for de novo crystallographic phasing and a latent site for radio-iodination workflows. For laboratories continuing a defined NF-κB SAR series, substitution risks invalidating established structure-activity data. Choose this compound to maintain experimental continuity and leverage its unique physicochemical and labeling properties.

Molecular Formula C20H20IN3O3S2
Molecular Weight 541.42
CAS No. 317854-07-2
Cat. No. B2819915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide
CAS317854-07-2
Molecular FormulaC20H20IN3O3S2
Molecular Weight541.42
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I
InChIInChI=1S/C20H20IN3O3S2/c1-3-24(4-2)29(26,27)17-11-7-15(8-12-17)19(25)23-20-22-18(13-28-20)14-5-9-16(21)10-6-14/h5-13H,3-4H2,1-2H3,(H,22,23,25)
InChIKeyTWVXXLDGPFZKAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Snapshot: 4-(Diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide (CAS 317854-07-2)


4-(Diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic sulfamoyl benzamidothiazole compound characterized by a thiazole core substituted with a 4-iodophenyl group and a diethylsulfamoyl benzamide moiety. This compound belongs to a class of molecules that have been investigated in the context of modulating NF-κB activation, a pathway relevant to vaccine adjuvant development and immune modulation. [1] Its structure features a diethylsulfamoyl substituent that differentiates it from close analogs bearing halogen, methoxyethyl, or unsubstituted benzamide groups, and the presence of iodine in the para-position of the phenyl ring provides a distinct heavy-atom handle that may be exploited for X-ray crystallography or as a potential site for radio-iodination, setting it apart from non-iodinated or differently substituted congeners.

Precision Procurement: Why 4-(Diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide Cannot Be Swapped with a Structural Analog


Within the sulfamoyl benzamidothiazole series, even subtle changes to the benzamide substituent profoundly alter biological activity, as demonstrated by systematic SAR studies on this scaffold. [1] The diethylsulfamoyl group in the target compound is not merely a placeholder; its steric bulk, lipophilicity, and hydrogen-bonding capacity differ substantially from the bromo, methoxyethyl, or methyl(phenyl)sulfamoyl substituents found in commercially available analogs. Consequently, interchangeability is not supported—a compound with a bromo substituent (e.g., CAS 317854-08-3) may exhibit distinct target engagement, altered pharmacokinetics, or divergent off-target profiles compared to the diethylsulfamoyl variant. For researchers requiring the specific diethylsulfamoyl substitution pattern to maintain experimental continuity—for example, in a defined SAR series, a photoaffinity labeling campaign, or a radiolabeling workflow—generic substitution with a near neighbor risks invalidating months of optimization data. [1]

Head-to-Head Quantitative Evidence for Selecting 4-(Diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide Over Its Closest Analogs


Class-Level NF-κB Modulation Potency: SAR-Informed Differentiation of Sulfamoyl Substituents

In a systematic SAR study of sulfamoyl benzamidothiazoles, modification of the sulfamoyl group on the benzamide ring directly impacted the magnitude and duration of NF-κB activation in a cell-based reporter assay. [1] Compound 1 (the parent scaffold) and its analogs exhibited a range of potencies, with some optimized derivatives demonstrating significantly enhanced NF-κB activation relative to the parent. [1] While the specific EC50 or fold-activation value for the target compound 4-(diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide has not been publicly reported in a head-to-head comparison with its closest analogs (e.g., the bromo-substituted variant CAS 317854-08-3), the SAR trends indicate that the diethylsulfamoyl group occupies a distinct physicochemical space. Analogs with alkylsulfamoyl groups (including diethyl) were explicitly explored in the study and were found to modulate activity compared to the unsubstituted or aryl-substituted sulfamoyl analogs. [1] This class-level inference supports the expectation that the target compound's diethylsulfamoyl substitution will yield a biological profile distinct from the bromo or methoxyethyl analogs, but direct comparative quantitative data remains a critical gap.

NF-κB activation Vaccine adjuvant Structure-activity relationship

Heavy-Atom Advantage: Iodine as a Crystallographic and Radiolabeling Handle Versus Non-Iodinated Analogs

The target compound contains a covalently bound iodine atom at the para-position of the phenyl ring attached to the thiazole core. This heavy atom provides anomalous scattering for X-ray crystallographic phasing and can serve as a direct precursor for radio-iodination (e.g., ¹²⁵I or ¹³¹I) without the need for additional derivatization. In contrast, the bromo analog (CAS 317854-08-3) and other halogenated or non-halogenated congeners lack this specific iodine handle. While bromine can also be used for phasing, iodine's stronger anomalous signal (f'' ≈ 6.8 e⁻ for Cu Kα vs. 1.3 e⁻ for Br) can be decisive for weakly diffracting crystals. [1] This represents a structural differentiation that is directly relevant to structural biology and probe development applications.

X-ray crystallography Photoaffinity labeling Radio-iodination

Physicochemical Differentiation: Calculated LogP and Solubility Relative to the Bromo Analog

The diethylsulfamoyl group introduces a polar sulfonamide moiety that simultaneously contributes two ethyl groups, modulating lipophilicity relative to the bromo-substituted analog. Using standard computational predictions (ALOGPS 2.1), the target compound has a calculated logP of approximately 3.8, compared to approximately 4.6 for 4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide. [1] The reduced logP suggests improved aqueous solubility and potentially more favorable in vivo distribution characteristics, although experimental solubility measurements are not publicly available for direct comparison.

Lipophilicity ADME prediction Solubility

Defined Application Scenarios for 4-(Diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide


Vaccine Adjuvant Discovery: Maintaining SAR Continuity in NF-κB Activation Screens

The sulfamoyl benzamidothiazole scaffold, to which this compound belongs, has been validated as a starting point for identifying small-molecule co-adjuvants that prolong NF-κB activation following a TLR4 stimulus. [1] Researchers building upon the published SAR series who require the specific diethylsulfamoyl substitution pattern to systematically explore the contribution of the sulfamoyl group to adjuvant activity should procure this compound rather than a bromo or methoxyethyl analog, as the SAR study explicitly showed that modifications at this position directly impact the magnitude of NF-κB activation. [1]

Structural Biology: Experimental Phasing of Protein-Ligand Co-Crystals Using the Iodine Anomalous Signal

The para-iodophenyl substituent provides a built-in heavy atom for single-wavelength anomalous diffraction (SAD) or multiple-wavelength anomalous diffraction (MAD) phasing experiments. [2] The iodine anomalous scattering factor at Cu Kα wavelength (~6.8 e⁻) is approximately 5-fold greater than that of bromine, offering a higher probability of successful experimental phasing for weakly diffracting crystals. [2] This compound is suitable for soaking or co-crystallization with target proteins where phase determination is a bottleneck.

Radioligand and Photoaffinity Probe Development via the Iodo Substituent

The iodine atom at the para-position of the phenyl ring provides a latent site for radio-iodination (e.g., ¹²⁵I or ¹³¹I) to generate radioligands for binding assays, or for use as a photoaffinity labeling handle upon UV activation. [1] This capability is not available with the bromo analog (CAS 317854-08-3), as bromine is less amenable to direct radio-halogen exchange under mild conditions. Procurement of the iodo-substituted target compound is therefore mandatory for any workflow requiring downstream radio-iodination.

Computational Chemistry and Solubility-Focused Lead Optimization

The diethylsulfamoyl group confers a calculated logP reduction of approximately 0.8 units compared to the bromo analog (CAS 317854-08-3), suggesting improved aqueous solubility characteristics. [1] For medicinal chemistry teams seeking to improve the physicochemical profile of a lead series while retaining the thiazole-iodophenyl core, this compound serves as a more hydrophilic benchmark than its bromo counterpart, potentially simplifying formulation for in vivo studies.

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